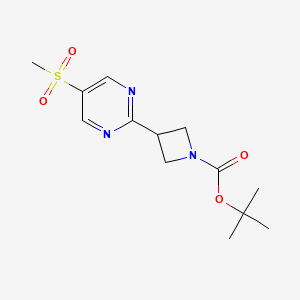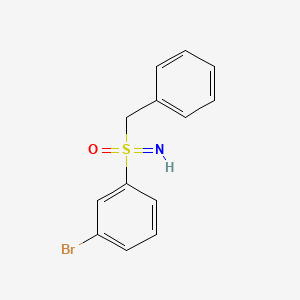
2-(Quinolin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-3-yl)butanoic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a butanoic acid moiety, making it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with butanoic acid derivatives under specific conditions. For example, the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Quinolin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can yield different quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Zinc/acetic acid (Zn/AcOH) or triphenylphosphine (PPh3) are common reducing agents.
Substitution: Halogenated quinoline derivatives can undergo substitution reactions with nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Quinolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. Additionally, they may interact with cellular signaling pathways to exert anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline-2,4-dione: Shares a similar quinoline core structure but differs in functional groups.
4-Hydroxyquinoline: Another quinoline derivative with hydroxyl functional groups.
Ciprofloxacin: A well-known quinoline derivative used as an antibiotic
Uniqueness: 2-(Quinolin-3-yl)butanoic acid is unique due to its specific structure, which combines the quinoline ring with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-quinolin-3-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-11(13(15)16)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
OCDNEPDSGRHTNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=CC=CC=C2N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13489160.png)
![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)


![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)

![tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate](/img/structure/B13489208.png)



